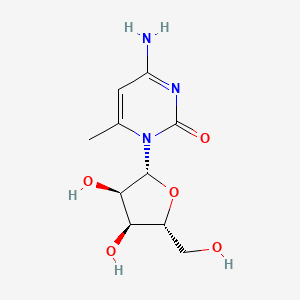

6-Methyl cytidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O5 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

LSNXXQLUOJPKHX-ZOQUXTDFSA-N |

Isomeric SMILES |

CC1=CC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylcytidine: Synthesis, Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of 6-methylcytidine (6-mC), a lesser-known isomer of the well-studied epigenetic and epitranscriptomic marker, 5-methylcytidine. While research has extensively focused on other methylated cytidines, 6-methylcytidine remains a molecule of niche interest, with its biological significance largely unexplored. This document serves as a central repository of the available chemical knowledge of 6-methylcytidine, catering to researchers, scientists, and professionals in drug development. We will delve into the foundational chemical synthesis of 6-methylcytidine, detail its known physicochemical properties, and place it within the broader context of other cytidine modifications. This guide aims to not only consolidate existing data but also to highlight the significant knowledge gaps, thereby encouraging further investigation into the potential roles of this rare nucleoside modification.

Introduction: The Landscape of Cytidine Methylation

In the realms of epigenetics and epitranscriptomics, the methylation of nucleic acid bases is a fundamental mechanism for regulating gene expression and other cellular processes. While N6-methyladenosine (m6A) in RNA and 5-methylcytosine (5mC) in DNA are the most extensively studied modifications, a diverse array of other methylated nucleosides exists, each with potentially unique functions.[1][2] Cytidine, in particular, can be methylated at several positions, with each isomer exhibiting distinct chemical properties and biological roles.

The most prevalent and functionally characterized methylated cytidine is 5-methylcytidine (m5C), which is recognized as a key epigenetic marker in DNA and has been found in various RNA species, influencing RNA stability and translation.[3] Other notable isomers include N4-methylcytidine (m4C), N3-methylcytidine (m3C), and 2'-O-methylcytidine (Cm), each with specific roles in tRNA and rRNA structure and function.[4][5]

This guide, however, focuses on a significantly less characterized isomer: 6-methylcytidine. The methylation at the C6 position of the pyrimidine ring presents a unique chemical entity whose presence and function in biological systems remain enigmatic. The primary literature on 6-methylcytidine is sparse, with the seminal work on its chemical synthesis dating back to 1968.[6][7] This document will provide a detailed exposition of this foundational work and supplement it with modern analytical context and a comparative analysis with its more famous isomers.

Chemical Synthesis of 6-Methylcytidine

The first and only detailed synthesis of 6-methylcytidine was reported by Winkley and Robins in 1968.[7] This multi-step chemical synthesis provides the fundamental blueprint for obtaining this rare nucleoside. The causality behind the chosen reactions lies in the need to first construct the methylated pyrimidine base, 6-methylcytosine, and then to glycosylate it with a protected ribose sugar, followed by deprotection to yield the final nucleoside.

Synthesis of the 6-Methylcytosine Base

A novel route to 6-methylcytosine was a prerequisite for the synthesis of 6-methylcytidine. The process begins with the condensation of ethyl cyanoacetate and ethyl acetimidate hydrochloride to form ethyl 2-cyano-3-methyl-3-methoxyacrylate, which is then cyclized with urea to yield 6-methylcytosine.

Glycosylation and Deprotection to Yield 6-Methylcytidine

The direct glycosylation of 6-methylcytosine with an acetohalo sugar is the key step in forming the nucleoside. The protocol employs a silylation step to enhance the solubility and reactivity of 6-methylcytosine, followed by condensation with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. The final step involves the removal of the benzoyl protecting groups to yield 6-methylcytidine.

The workflow for the synthesis of 6-methylcytidine is depicted in the following diagram:

Figure 1: Chemical synthesis workflow for 6-methylcytidine.

Detailed Experimental Protocol for the Synthesis of 6-Methylcytidine

The following protocol is an adaptation of the method described by Winkley and Robins (1968).[7]

Part 1: Synthesis of 6-Methylcytosine

-

Step 1: Condensation. React ethyl cyanoacetate with ethyl acetimidate hydrochloride in an appropriate solvent to form ethyl 2-cyano-3-methyl-3-methoxyacrylate.

-

Step 2: Cyclization. Treat the product from Step 1 with urea in the presence of a base to induce cyclization, forming 6-methylcytosine.

-

Step 3: Purification. Purify the resulting 6-methylcytosine by recrystallization.

Part 2: Synthesis of 6-Methylcytidine

-

Step 4: Silylation. Suspend 6-methylcytosine in an anhydrous solvent and treat with a silylating agent, such as hexamethyldisilazane (HMDS), to produce silylated 6-methylcytosine.

-

Step 5: Glycosylation. In a moisture-free environment, add a solution of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in an anhydrous solvent to the silylated 6-methylcytosine.

-

Step 6: Work-up. After the reaction is complete, quench the reaction and purify the resulting protected 6-methylcytidine using column chromatography.

-

Step 7: Deprotection. Treat the purified protected 6-methylcytidine with a solution of methanolic ammonia to remove the benzoyl protecting groups.

-

Step 8: Final Purification. Purify the final product, 6-methylcytidine, by recrystallization.

Physicochemical Properties of 6-Methylcytidine

The available data on the physicochemical properties of 6-methylcytidine are limited. The table below summarizes the known properties, primarily from the original synthesis paper.

| Property | Value | Source |

| Melting Point | 212-214 °C | [7] |

| UV Absorbance (λmax) | ||

| pH 1 | 282 nm | [7] |

| pH 7 | 274 nm | [7] |

| pH 11 | 274 nm | [7] |

| Molar Absorptivity (ε at pH 7) | 8.9 x 10³ | [7] |

Analytical Techniques for the Study of 6-Methylcytidine

While specific high-throughput methods for the detection of 6-methylcytidine in biological samples have not been developed due to its presumed rarity, several established techniques for the analysis of modified nucleosides could be applied.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of modified nucleosides.[8] This technique separates nucleosides from a hydrolyzed nucleic acid sample, and the mass spectrometer provides highly accurate mass measurements and fragmentation patterns that can distinguish between isomers. A key advantage of MS is its high sensitivity, which would be crucial for detecting a potentially low-abundance modification like 6-methylcytidine.[9]

The general workflow for LC-MS/MS analysis of modified nucleosides is as follows:

Figure 2: General workflow for LC-MS/MS analysis of modified nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of novel compounds, including modified nucleosides.[10] For 6-methylcytidine, 1H and 13C NMR would provide definitive structural confirmation by identifying the chemical shifts and coupling constants of the methyl group, the pyrimidine ring protons, and the ribose moiety. While not a high-throughput screening method, NMR is the gold standard for characterizing the precise chemical structure of a synthesized or isolated modified nucleoside.

Biological Context and Future Directions

Currently, there is a significant lack of information regarding the biological role of 6-methylcytidine. It has not been reported as a naturally occurring modification in any organism to date. This stands in stark contrast to its isomers:

-

5-Methylcytidine (m5C): A well-established epigenetic mark in DNA and a widespread modification in various RNAs, influencing gene expression, RNA stability, and translation.[11]

-

N4-Methylcytidine (m4C): Found in both bacterial and eukaryotic cells, it plays a role in fine-tuning base-pairing specificity.[12]

-

N3-Methylcytidine (m3C): Primarily found in the anticodon loop of certain tRNAs, where it influences codon recognition and translation fidelity.[5]

The absence of 6-methylcytidine in the biological literature raises several intriguing questions for researchers:

-

Does 6-methylcytidine exist in biological systems? The development of more sensitive and comprehensive analytical techniques may yet reveal its presence, perhaps in specific organisms, cell types, or under particular conditions.

-

What are the functional consequences of C6 methylation? The methyl group at the C6 position could sterically hinder Watson-Crick base pairing or alter the recognition by RNA- or DNA-binding proteins in ways that are distinct from other cytidine modifications.

-

Could 6-methylcytidine have therapeutic potential? Synthetic oligonucleotides containing modified bases are a cornerstone of nucleic acid therapeutics. The unique properties that 6-methylcytidine may confer upon an oligonucleotide, such as nuclease resistance or altered hybridization properties, are yet to be explored.

Conclusion

6-Methylcytidine represents a fascinating yet largely uncharted territory in the field of nucleic acid chemistry and biology. This guide has consolidated the foundational knowledge of its chemical synthesis and known properties, providing a critical resource for any researcher interested in exploring this rare nucleoside. The stark contrast between the wealth of information on isomers like 5-methylcytidine and the paucity of data on 6-methylcytidine underscores a significant opportunity for discovery. Future research efforts, leveraging modern analytical platforms, are needed to determine if 6-methylcytidine is a hidden player in the complex world of epigenetic and epitranscriptomic regulation and to explore its potential in biotechnological and therapeutic applications.

References

-

Shimadzu Corporation. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Retrieved from [Link]

-

Dudley, E., & Bond, L. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 33(4), 302–311. [Link]

-

Winkley, M. W., & Robins, R. K. (1968). Pyrimidine nucleosides. I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides. The Journal of Organic Chemistry, 33(7), 2822–2827. [Link]

- Jiang, Z., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry.

- Ciesla, L. M., & Waksmundzka-Hajnos, M. (2024).

- Schwartz, S., & Motorin, Y. (2017). The role of m6A, m5C and Ψ RNA modifications in cancer: Novel therapeutic opportunities. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(2), 402-413.

- Helm, M., & Motorin, Y. (2018). Emerging approaches for detection of methylation sites in RNA. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1753), 20170077.

- Li, Y., et al. (2021). Advances in mapping the epigenetic modifications of 5-methylcytosine (5mC), N6-methyladenine (6mA), and N4-methylcytosine (4mC). Biotechnology and Bioengineering, 118(11), 4204-4216.

- Winkley, M. W., & Robins, R. K. (1968). Pyrimidine nucleosides. I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides. The Journal of Organic Chemistry, 33(7), 2822–2827.

- Lisanti, S., et al. (2013). DNA Methylation Analysis: Choosing the Right Method. Frontiers in Bioscience, 18(3), 1022.

- Li, M., & He, C. (2020). Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome. International Journal of Molecular Sciences, 21(23), 9037.

- Wojdacz, T. K., et al. (2010). Direct Detection and Quantification of Methylation in Nucleic Acid Sequences Using High-Resolution Melting Analysis. Analytical Chemistry, 82(20), 8562–8567.

- Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols, 1, e248.

- Cui, Q., et al. (2021). The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review. Frontiers in Oncology, 11, 683492.

- Akçaöz-Alasar, A., et al. (2024). An Overview of Current Detection Methods for RNA Methylation. International Journal of Molecular Sciences, 25(5), 2999.

- Chen, X., et al. (2021). The role of RNA m5C modification in cancer metastasis. Molecular Cancer, 20(1), 1-13.

- Mathivanan, M., et al. (2021). Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e298.

- Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem, 18(22), 2236–2241.

- Kong, L., et al. (2020). Identification of DNA N6-methyladenine sites by integration of sequence features.

- Kumar, R. K., et al. (2011). Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids. Nucleic Acids Research, 39(20), 8942–8953.

- Wei, Y., et al. (2024). m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response.

- Lee, J. H., et al. (2022). Biological roles of the RNA m6A modification and its implications in cancer. Experimental & Molecular Medicine, 54(11), 1873–1882.

- Lin, T., et al. (2019). N4-Cytosine DNA Methylation Is Involved in the Maintenance of Genomic Stability in Deinococcus radiodurans. Frontiers in Microbiology, 10, 1899.

- Pandit, B., et al. (2025). Effects of N6-Methyladenosine (m6A) and 5-Methylcytosine (m5C) Modifications in the Guide Region of CRISPR RNA on Cas12a Nuclease Activity.

- Lesiv, M., et al. (2022). Enzymatic Characterization of In Vitro Activity of RNA Methyltransferase PCIF1 on DNA. Biochemistry, 61(12), 1183–1191.

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Retrieved from [Link]

- Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences, 22(2), 947.

- Wang, L., et al. (2021). Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression. Nucleic Acids Research, 49(21), 12213–12226.

- Kohli, R. M., & Zhang, Y. (2013). Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. Frontiers in Genetics, 4, 193.

- He, C. (2015). The RNA Modification N 6 -Methyladenosine and Its Implications in Human Disease. Cancer Research, 75(15), 2965-2969.

- Boccaletto, P., et al. (2018). Naturally occurring modified ribonucleosides. Wiley Interdisciplinary Reviews: RNA, 9(4), e1475.

- He, Y., et al. (2022). Dynamic regulation and key roles of ribonucleic acid methylation. Signal Transduction and Targeted Therapy, 7(1), 1-19.

- Radi, M., Petricci, E., & Corelli, F. (2007). STEREOSELECTIVE SYNTHESIS OF N-6-METHYLURIDINE AND RELATED 2-SUBSTITUTED ANALOGUES. HETEROCYCLES, 72, 79-84.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Cheng, X., et al. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Retrieved from [Link]

- Rill, R. L., & Fresco, J. R. (1995). UV spectroscopic identification and thermodynamic analysis of protonated third strand deoxycytidine residues at neutrality in the triplex d(C(+)-T)6:[d(A-G)6.d(C-T)6]; evidence for a proton switch. Biochemistry, 34(4), 1215–1224.

- Thomson, J. P., & Meehan, R. R. (2017). Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. Biochimica et Biophysica Acta (BBA)

- Otten, R., et al. (2010). Comprehensive and Cost-Effective NMR Spectroscopy of Methyl Groups in Large Proteins. Journal of the American Chemical Society, 132(9), 2952–2960.

- Furukawa, Y., et al. (1966). Synthesis of 2'-O-Methyluridine, 2'-O-Methylcytidine and Their Relating Compounds. Chemical and Pharmaceutical Bulletin, 14(1), 97-101.

- Sheng, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(19), 11056–11068.

- Pretsch, E., et al. (2009).

- Wadhwa, A., et al. (2020). 5-Methylcytidine – Knowledge and References. Expert Opinion on Drug Delivery, 17(12), 1709-1725.

-

Sheng, J. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. (OSTI ID: 1762744). United States. [Link]

- Tang, Y., et al. (2023). DNA methylation on C5-Cytosine and N6-Adenine in the Bursaphelenchus xylophilus genome. BMC Genomics, 24(1), 682.

- Markovitsi, D., et al. (2003). Photophysical properties of 5-methylcytidine. Journal of Photochemistry and Photobiology A: Chemistry, 154(2-3), 157-160.

- Kumar, A., et al. (2023).

- Merkoçi, A. (2019). (A) Methylcytosine is formed by an addition of the methyl group...

- Jeltsch, A., & Jurkowska, R. Z. (2021). The Methylation Game: Epigenetic and Epitranscriptomic Dynamics of 5-Methylcytosine. Trends in Biochemical Sciences, 46(7), 549-561.

Sources

- 1. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of RNA m5C modification in cancer metastasis [ijbs.com]

- 3. The Methylation Game: Epigenetic and Epitranscriptomic Dynamics of 5-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to Key RNA Methylations in Metabolism: A Focus on m6A and m5C

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: Situating 6-Methylcytidine in the Epitranscriptome

The inquiry into the biological function of 6-methylcytidine (m6C) in RNA metabolism touches upon a highly specific area of epitranscriptomics. It is crucial, however, to frame this topic within the broader, more established context of RNA modifications. Currently, the scientific literature and functional data are overwhelmingly centered on two principal modifications: N6-methyladenosine (m6A) and 5-methylcytosine (m5C) . While m6C exists, its functional role and prevalence in RNA metabolism are not well-characterized compared to m5C, which is the predominant methylated form of cytosine in RNA, and m6A, the most abundant internal modification in eukaryotic mRNA.[1][2][3]

This guide, therefore, adheres to the principles of scientific integrity by focusing on the core, functionally validated players in RNA methylation. We will provide an in-depth exploration of the m6A and m5C pathways, as their machinery and biological consequences are central to our current understanding of RNA metabolism and represent active, promising areas for therapeutic development. This focus ensures that the information provided is robust, actionable, and directly relevant to the research and drug development community.

The Epitranscriptome: A Dynamic Layer of Gene Regulation

For decades, RNA was viewed primarily as a passive messenger between DNA and protein. This perspective has been revolutionized by the discovery of the "epitranscriptome"—a landscape of over 170 distinct chemical modifications to RNA that dynamically regulate gene expression post-transcriptionally.[4][5] These modifications are not static; they are installed, removed, and interpreted by a sophisticated cellular machinery, adding a critical layer of control to every stage of the RNA life cycle.

Among these modifications, methylation is a key regulatory mechanism. This guide will dissect the functions of the two most significant and well-understood methylated nucleosides in mRNA metabolism: N6-methyladenosine (m6A) and 5-methylcytosine (m5C).

The Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of RNA methylation is governed by three classes of proteins that function in a coordinated manner.[6][7][8]

-

Writers (Methyltransferases): These enzymes catalyze the addition of a methyl group onto a specific nucleotide.

-

Erasers (Demethylases): These enzymes remove the methyl group, demonstrating the reversible nature of the modification.

-

Readers (Binding Proteins): These proteins specifically recognize the methylated nucleotide and recruit other effector proteins to determine the functional outcome, such as altering RNA stability, translation, or splicing.[7][9]

This tripartite system ensures precise control over the location, timing, and consequences of RNA methylation.

The N6-methyladenosine (m6A) Pathway

m6A is the most prevalent internal modification in eukaryotic mRNA and is found within a consensus sequence of [G/A]m6AC[U/A/C].[3][10][11] Its regulation is central to numerous biological processes, from stem cell differentiation to immune responses.[11][12]

-

m6A Writers: The primary m6A methyltransferase is a nuclear complex composed of the catalytic subunit METTL3 and its partner METTL14 .[13] This core complex is guided and regulated by cofactors, including WTAP , RBM15, and ZC3H13, which help direct it to specific RNA targets.[11][14]

-

m6A Erasers: The reversibility of m6A is managed by two key demethylases: FTO (fat mass and obesity-associated protein) and ALKBH5 .[15] While both are Fe(II)/α-ketoglutarate-dependent dioxygenases, they have distinct mechanisms. FTO can demethylate m6A in a two-step process and shows a preference for the related m6Am modification at the 5' cap, while ALKBH5 directly removes the methyl group from m6A.[16][17][18][19]

-

m6A Readers: The fate of m6A-modified RNA is determined by reader proteins, primarily those containing a YTH (YT521-B homology) domain.

-

YTHDF2: The most well-characterized reader, YTHDF2, primarily functions in the cytoplasm to promote the degradation of m6A-containing mRNAs by recruiting the CCR4-NOT deadenylase complex.[9][12][[“]][21]

-

YTHDF1/3 & Redundancy: Initially, YTHDF1 was thought to promote translation while YTHDF3 acted as a facilitator. However, recent evidence strongly suggests that all three YTHDF proteins (1, 2, and 3) act redundantly, primarily to accelerate mRNA decay.[[“]][22]

-

YTHDC1: A nuclear reader that influences pre-mRNA splicing by recruiting splicing factors.

-

IGF2BP Proteins (1, 2, 3): This family of readers can enhance the stability and translation of their target mRNAs in an m6A-dependent manner, often counteracting the effect of YTHDF2.[15]

-

The 5-methylcytosine (m5C) Pathway

m5C is another critical RNA modification, found abundantly in tRNA and rRNA, but also present in mRNA where it regulates key aspects of metabolism.[23][24][25]

-

m5C Writers: The primary m5C methyltransferase for mRNA is NSUN2 .[23][26][27] It deposits m5C marks that influence RNA stability, export, and translation.

-

m5C Erasers: The enzymatic removal of m5C from RNA is less understood than the m6A pathway, but it is an area of active investigation.

-

m5C Readers: Specific proteins recognize m5C to enact downstream functions.

Core Biological Functions in RNA Metabolism

The dynamic interplay of writers, erasers, and readers fine-tunes gene expression by modulating several key stages of RNA metabolism.

| Function | m6A-mediated Regulation | m5C-mediated Regulation | Key Proteins |

| mRNA Stability | Primarily promotes mRNA decay, but can also enhance stability depending on the reader protein.[30][31][32] | Can enhance mRNA stability by recruiting specific reader proteins.[29] | YTHDF2, IGF2BP, YBX1 |

| Translation | Can enhance or repress translation. The unified model suggests m6A primarily leads to decay, which indirectly reduces protein output.[10][31] | Can enhance translation efficiency.[26] | YTHDF family, NSUN2 |

| Splicing | Nuclear m6A marks can modulate alternative splicing of pre-mRNAs.[3] | Less characterized, but likely influences RNA structure and protein binding. | YTHDC1 |

| Nuclear Export | Can influence the export of processed mRNAs to the cytoplasm. | Promotes nuclear export of target mRNAs.[23] | ALYREF |

Implications in Disease and Therapeutic Opportunities

The critical role of RNA methylation in controlling gene expression means that its dysregulation is frequently implicated in human diseases, particularly cancer.[6][33]

-

Oncology: Aberrant expression of m6A and m5C regulatory proteins is a common feature of many cancers.[23][34]

-

METTL3 acts as an oncogene in several malignancies, including esophageal cancer and non-small cell lung cancer, by promoting the expression of key cancer-driving genes like Notch and Bcl-2.[14][35][36]

-

FTO and ALKBH5 demethylases are also dysregulated in various cancers, affecting the stability of oncogenic or tumor-suppressive transcripts.[10][15]

-

NSUN2 is upregulated in cervical cancer, where it methylates specific transcripts to promote cell migration and invasion.[29]

-

-

Autoimmune and Neurological Disorders: Emerging evidence links dysregulated RNA methylation to autoimmune diseases like rheumatoid arthritis and various neurodegenerative conditions.[4][5][37] This highlights the importance of precise epitranscriptomic control for maintaining immune homeostasis and neuronal function.

The druggability of the enzymes involved in these pathways—particularly the writers and erasers—makes them attractive targets for novel therapeutic strategies aimed at correcting aberrant gene expression in disease states.

Methodologies for the Analysis of RNA Methylation

Studying RNA methylation requires specialized techniques to quantify its levels and map its precise location across the transcriptome.

Gold Standard for Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most accurate method for determining the global abundance of a specific RNA modification. It involves digesting total RNA into single nucleosides and then separating and identifying them based on their unique mass-to-charge ratios. This provides a precise quantitative measure of the modification's overall level (e.g., m6A/A ratio) but offers no information about its location.[38]

Transcriptome-Wide Mapping: Antibody-Based Sequencing

To identify which transcripts are modified and where the modifications occur, antibody-based enrichment methods coupled with next-generation sequencing are commonly employed.

This is the most widely used technique for transcriptome-wide mapping of m6A.[39][40]

Causality Behind Experimental Choices: The core principle is to use an antibody that specifically recognizes m6A to enrich for RNA fragments containing the modification. Sequencing both the enriched (IP) and non-enriched (Input) fragments allows for the computational identification of methylation peaks. Fragmentation is critical to achieve reasonable mapping resolution (~100-200 nucleotides).

Step-by-Step Methodology:

-

RNA Isolation & QC: Isolate total RNA from cells or tissues. Ensure high purity and integrity using a spectrophotometer (A260/280 ratio ~2.0) and a bioanalyzer (RIN > 7.0).

-

mRNA Purification: Purify poly(A)+ RNA using oligo(dT) magnetic beads to focus the analysis on messenger RNA.

-

RNA Fragmentation: Chemically fragment the mRNA into ~100-nucleotide pieces using a fragmentation buffer at high temperature (e.g., 94°C for 5-15 minutes). This step is crucial for localizing the m6A site.

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with a highly specific anti-m6A antibody.

-

Add Protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Perform stringent washes to remove non-specifically bound RNA fragments.

-

-

Elution: Elute the m6A-containing RNA fragments from the beads.

-

Library Preparation: Prepare sequencing libraries from both the eluted (IP) and a reserved portion of the fragmented RNA (Input). This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).

-

Bioinformatic Analysis:

-

Align reads from both IP and Input libraries to the reference genome/transcriptome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions significantly enriched in the IP sample compared to the Input.

-

Perform motif analysis on the identified peaks to confirm enrichment of the m6A consensus sequence.

-

This method adapts the gold-standard technique for DNA methylation analysis to RNA, enabling single-nucleotide resolution mapping of m5C.[25][41]

Causality Behind Experimental Choices: Sodium bisulfite treatment deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine is resistant to this conversion. During reverse transcription and sequencing, the uracils are read as thymines. Therefore, any cytosine that remains a cytosine in the final sequencing data represents an original m5C site.

Step-by-Step Methodology:

-

RNA Isolation: Isolate total RNA. This method is often applied to abundant non-coding RNAs like tRNA and rRNA but can be used for mRNA.

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite under denaturing conditions. This converts 'C' to 'U' but leaves 'm5C' unchanged.

-

RNA Cleanup: Purify the RNA to remove bisulfite and byproducts.

-

Library Preparation:

-

Perform reverse transcription. During this step, the 'U's are transcribed into 'T's in the cDNA.

-

Synthesize the second cDNA strand.

-

Construct a sequencing library from the double-stranded cDNA.

-

-

Sequencing: Perform high-throughput sequencing.

-

Bioinformatic Analysis:

-

Align the sequencing reads to a specially converted reference genome where all cytosines have been changed to thymines.

-

Compare the aligned reads to the original reference genome. Any 'C' that was sequenced corresponds to a 'C' in the read that did not align to the converted 'T' genome, indicating it was protected from bisulfite conversion and is therefore an m5C site.

-

Conclusion and Future Perspectives

The study of RNA methylation has transformed our understanding of gene regulation, revealing a complex and dynamic layer of control that is essential for normal development and is frequently co-opted in disease. While the field is rapidly advancing, the primary focus of functional and therapeutic research remains on the major modifications, m6A and m5C. The intricate machinery of writers, erasers, and readers that governs these marks provides a rich source of potential targets for the development of novel epigenetic drugs.

Future research will undoubtedly continue to uncover new modifications, new regulatory proteins, and more nuanced functions. The development of more advanced, antibody-free, single-molecule sequencing techniques will further refine our ability to map these marks with quantitative accuracy, paving the way for a more complete understanding of the epitranscriptomic code and its role in health and disease.

References

-

Hussain, S., et al. (2013). NSUN2-mediated cytosine-5 methylation of vault noncoding RNA determines its processing and cellular localization. Cell Reports, 3(1), 255-261. [Link]

-

Jia, G., et al. (2011). N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO. Nature Chemical Biology, 7(12), 885-887. [Link]

-

Roundtree, I. A., et al. (2017). Dynamic RNA Modifications in Gene Expression Regulation. Cell, 169(7), 1187-1200. [Link]

-

Shi, H., et al. (2019). The writers, readers and erasers of RNA modifications. Nature Reviews Genetics, 20(10), 625-642. [Link]

-

Wang, X., et al. (2014). N6-methyladenosine-dependent regulation of messenger RNA stability. Nature, 505(7481), 117-120. [Link]

-

Zheng, G., et al. (2013). ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility. Molecular Cell, 49(1), 18-29. [Link]

-

Helm, M., & Motorin, Y. (2017). Detecting RNA modifications in the epitranscriptome: predict and validate. Nature Reviews Genetics, 18(5), 275-291. [Link]

-

Huang, H., et al. (2018). Recognition of RNA N6-methyladenosine by IGF2BP proteins enhances mRNA stability and translation. Nature Cell Biology, 20(3), 285-295. [Link]

-

Zaccara, S., et al. (2019). The m6A reader YTHDF2 is a redundant degrader of m6A-containing mRNAs. Nature, 575(7781), 225-229. [Link]

-

Liu, J., et al. (2014). A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation. Nature Chemical Biology, 10(2), 93-95. [Link]

-

Fedeles, F., et al. (2020). Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates. PNAS, 117(37), 22736-22745. [Link]

-

Shi, Y., et al. (2025). The m6A writers, readers, and erasers regulate plant development and respond to biotic/abiotic stresses. Epigenetics Insights, 18. [Link]

-

Wiśniewska, M., et al. (2024). An Overview of Current Detection Methods for RNA Methylation. International Journal of Molecular Sciences, 25(6), 3098. [Link]

-

Heck, M. V., et al. (2020). YTHDF2 Destabilizes M6A-modified Neural-Specific RNAs to Restrain Differentiation in Induced Pluripotent Stem Cells. RNA, 26(6), 635-647. [Link]

-

arigo Biolaboratories Corp. (n.d.). m6A reader YTHDF2 in mRNA decay and aggresome formation. News. [Link]

-

ResearchGate. (n.d.). Analytical methods for detection of m6A. [Link]

-

The RNA Demethylases ALKBH5 and FTO Regulate the Translation of ATF4 mRNA in Sorafenib-Treated Hepatocarcinoma Cells. (2024). MDPI. [Link]

-

Zaccara, S., & Jaffrey, S. R. (2020). A unified model for the function of YTHDF proteins in regulating m6A-modified mRNA. Cell, 181(7), 1582-1595.e18. [Link]

-

The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. (2025). Journal of Hematology & Oncology. [Link]

-

The biological function of m6A reader YTHDF2 and its role in human disease. (2021). Signal Transduction and Targeted Therapy. [Link]

-

Roles and mechanisms of NSUN2-mediated RNA m5C modification in cancer progression and immune modulation. (2024). Frontiers in Immunology. [Link]

-

METTL3-mediated m6A mRNA modification promotes esophageal cancer initiation and progression via Notch signaling pathway. (2021). Cell Death & Disease. [Link]

-

Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging. (2025). Frontiers in Cell and Developmental Biology. [Link]

-

Understanding the redundant functions of the m6A-binding YTHDF proteins. (2020). RNA. [Link]

-

Ontogenic mRNA expression of RNA modification writers, erasers, and readers in mouse liver. (2019). Semantic Scholar. [Link]

-

The Role of m6A Methylation in Tumor Immunity and Immune-Associated Disorder. (2024). MDPI. [Link]

-

METTL3-mediated m6A modification of Bcl-2 mRNA promotes non-small cell lung cancer progression. (2022). Oncology Letters. [Link]

-

Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA. (2022). PLOS Biology. [Link]

-

The detection and functions of RNA modification m6A based on m6A writers and erasers. (2021). Journal of Cellular and Molecular Medicine. [Link]

-

METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway. (2020). Frontiers in Oncology. [Link]

-

Reorganization of the Landscape of Translated mRNAs in NSUN2-Deficient Cells and Specific Features of NSUN2 Target mRNAs. (2022). MDPI. [Link]

-

Huang, T., et al. (2019). Genome-wide identification of mRNA 5-methylcytosine in mammals. Nature Structural & Molecular Biology, 26(5), 380-388. [Link]

-

Epitranscriptomic sequencing. (n.d.). In Wikipedia. [Link]

-

Lister, R., et al. (2015). MethylC-seq library preparation for base-resolution whole-genome bisulfite sequencing. Nature Protocols, 10(3), 483-498. [Link]

-

m6A RNA Methylation in Systemic Autoimmune Diseases—A New Target for Epigenetic-Based Therapy? (2021). International Journal of Molecular Sciences. [Link]

-

Linder, B., et al. (2021). Deep and accurate detection of m6A RNA modifications using miCLIP2 and m6Aboost machine learning. Nucleic Acids Research, 49(16), 9074-9086. [Link]

-

m6A-SAC-seq for quantitative whole transcriptome m6A profiling. (2021). Nature Protocols. [Link]

-

Metabolic Control of m6A RNA Modification. (2022). Metabolites. [Link]

-

Mauer, J., et al. (2017). Reversible methylation of m(6)Am in the 5' cap controls mRNA stability. Nature, 541(7637), 371-375. [Link]

-

Dominissini, D., et al. (2013). Transcriptome-wide mapping of N(6)-methyladenosine by m(6)A-seq based on immunocapturing and massively parallel sequencing. Nature Protocols, 8(1), 176-189. [Link]

-

The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease. (2022). Frontiers in Cell and Developmental Biology. [Link]

-

Exploring the impact of m6A modification on immune diseases: mechanisms and therapeutic implication. (2024). Frontiers in Immunology. [Link]

-

M6A methylation modification in autoimmune diseases, a promising treatment strategy based on epigenetics. (2022). Zeitschrift für Rheumatologie. [Link]

-

Liu, Y., et al. (2025). RNA Modification in Metabolism. MedComm. [Link]

-

Schematic diagram of the m 5 C-RIP-seq procedure, modified from previous publication[17]. (n.d.). ResearchGate. [Link]

-

Biological roles of the RNA m6A modification and its implications in cancer. (2022). Experimental & Molecular Medicine. [Link]

-

The role of N6-methyladenosine modification in neurodegenerative diseases. (2024). Neural Regeneration Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. Biological roles of the RNA m6A modification and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the impact of m6A modification on immune diseases: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Writers, readers, and erasers RNA modifications and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. m6A reader YTHDF2 in mRNA decay and aggresome formation - News - Company - arigo Biolaboratories [arigobio.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. YTHDF2 destabilizes m6A-modified neural-specific RNAs to restrain differentiation in induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA | PLOS Biology [journals.plos.org]

- 14. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]

- 15. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. consensus.app [consensus.app]

- 21. The biological function of m6A reader YTHDF2 and its role in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding the redundant functions of the m6A-binding YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Roles and mechanisms of NSUN2-mediated RNA m5C modification in cancer progression and immune modulation [frontiersin.org]

- 24. Effects of mRNA Modifications on Translation: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 25. Epitranscriptomic sequencing - Wikipedia [en.wikipedia.org]

- 26. NSUN2-mediated m5C methylation and METTL3/METTL14-mediated m6A methylation cooperatively enhance p21 translation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]

- 28. mdpi.com [mdpi.com]

- 29. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Scholars@Duke publication: m<sup>6</sup>A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. [scholars.duke.edu]

- 31. m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. m6A RNA Methylation in Systemic Autoimmune Diseases—A New Target for Epigenetic-Based Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 34. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 35. METTL3-mediated m6A mRNA modification promotes esophageal cancer initiation and progression via Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 36. METTL3-mediated m6A modification of Bcl-2 mRNA promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 37. M6A methylation modification in autoimmune diseases, a promising treatment strategy based on epigenetics | springermedizin.de [springermedizin.de]

- 38. researchgate.net [researchgate.net]

- 39. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Transcriptome-wide mapping of N(6)-methyladenosine by m(6)A-seq based on immunocapturing and massively parallel sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. encodeproject.org [encodeproject.org]

Conformational Properties of 6-Methylcytidine Nucleosides: An In-depth Technical Guide

Abstract

The introduction of a methyl group at the C6 position of the cytidine nucleobase imparts significant and distinct conformational properties that have profound implications for its biological activity and its utility in drug development. This technical guide provides a comprehensive exploration of the conformational landscape of 6-methylcytidine nucleosides. We will delve into the steric and electronic effects of the 6-methyl group, its influence on the glycosidic bond torsion, sugar pucker equilibrium, and the overall three-dimensional structure. This document will further detail the experimental and computational methodologies employed to elucidate these properties and discuss the biological context and therapeutic potential of 6-methylcytidine and its derivatives.

Introduction: The Significance of Nucleoside Conformation

The biological function of nucleic acids is intrinsically linked to their three-dimensional structure, which is in turn dictated by the conformational preferences of their constituent nucleoside building blocks.[1] Nucleoside conformation is a dynamic interplay of several key factors, including the orientation of the nucleobase with respect to the sugar moiety (glycosidic torsion), the pucker of the furanose ring, and the rotation of the exocyclic groups. These subtle yet critical variations in geometry influence everything from duplex stability and protein-nucleic acid recognition to the efficacy of nucleoside-based therapeutics.[1][2]

Modified nucleosides, such as 6-methylcytidine, are of particular interest to researchers and drug development professionals. The addition of a simple methyl group can dramatically alter the conformational equilibrium, leading to novel biological activities or enhanced therapeutic profiles.[3][4] Understanding the precise conformational consequences of such modifications is paramount for the rational design of new drugs and molecular probes.

The Influence of the 6-Methyl Group: A Steric and Electronic Perspective

The defining feature of 6-methylcytidine is the presence of a methyl group at the C6 position of the pyrimidine ring. This seemingly minor addition introduces significant steric hindrance that profoundly impacts the nucleoside's preferred conformation.

Glycosidic Bond Torsion: The syn vs. anti Equilibrium

The rotation around the C1'-N1 glycosidic bond determines the orientation of the nucleobase relative to the sugar. This gives rise to two major conformational families: syn and anti.

-

anti Conformation: The nucleobase is positioned away from the sugar ring. This is the predominant conformation for most canonical pyrimidine nucleosides in B-form DNA.

-

syn Conformation: The nucleobase is positioned over the sugar ring.

For canonical cytidine, the anti conformation is favored. However, the introduction of the bulky methyl group at the C6 position in 6-methylcytidine creates a significant steric clash with the sugar ring in the anti conformation. This steric repulsion forces the nucleobase to rotate around the glycosidic bond, leading to a strong preference for the syn conformation.

Caption: syn/anti equilibrium in 6-methylcytidine.

Sugar Pucker: The North/South Equilibrium

The five-membered furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations:

-

North (N) or C3'-endo: The C3' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom. This conformation is typically associated with A-form RNA duplexes.

-

South (S) or C2'-endo: The C2' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom. This is the characteristic pucker of B-form DNA.

The preference for a particular sugar pucker is influenced by various factors, including the substituents on the sugar ring and the nature of the nucleobase.[2] For 6-methylcytidine, the strong preference for the syn conformation of the base can, in turn, influence the sugar pucker equilibrium. The steric interactions between the 6-methyl group and the sugar protons can favor a specific pucker that minimizes these unfavorable contacts. While the effect is generally less pronounced than the control over the glycosidic bond, it is a crucial aspect of the overall conformational landscape.

Caption: Sugar pucker equilibrium in nucleosides.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational properties of 6-methylcytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution.[5][6] Key NMR parameters provide insights into the dynamic conformational equilibrium:

-

Nuclear Overhauser Effect (NOE): The observation of an NOE between the H6 proton of the base and the H1' proton of the sugar is indicative of an anti conformation. Conversely, an NOE between the H6 proton and the H2' proton suggests a syn conformation. For 6-methylcytidine, an NOE between the methyl protons and the sugar protons provides definitive evidence for the syn preference.

-

Scalar Coupling Constants (J-couplings): The magnitude of the coupling constants between the sugar protons (e.g., ³J(H1'-H2')) is related to the dihedral angles and can be used to determine the preferred sugar pucker.

-

Sample Preparation: Dissolve a known concentration of 6-methylcytidine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify and assign all proton resonances.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Perform a NOESY experiment to identify through-space correlations between protons. A mixing time of 300-500 ms is typically used for nucleosides. Analyze the cross-peaks to determine the relative proximity of the base and sugar protons, thus establishing the preferred glycosidic torsion angle.

-

2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify through-bond scalar couplings between protons, aiding in the assignment of the sugar spin system.

-

Data Analysis: Integrate cross-peak volumes in the NOESY spectrum to quantify the syn/anti population. Analyze the coupling constants from the 1D or high-resolution 2D spectra to determine the sugar pucker equilibrium using the Karplus equation.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the nucleoside's conformation in the solid state.[7][8] By determining the three-dimensional arrangement of atoms in a crystal, this technique can unambiguously define the glycosidic torsion angle and sugar pucker.[7] While the solid-state conformation may not always perfectly reflect the dynamic equilibrium in solution, it provides an invaluable reference point and can reveal key intramolecular interactions.

Caption: X-ray crystallography workflow.

Computational Modeling

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are instrumental in complementing experimental data and providing a deeper understanding of the energetic landscape of nucleoside conformations.[2][9] These approaches can be used to:

-

Calculate the potential energy surface for rotation around the glycosidic bond.

-

Predict the relative energies of different sugar pucker conformations.

-

Simulate the dynamic behavior of the nucleoside in solution.[10]

Hybrid QM/MM methods have shown particular promise in accurately predicting the conformational preferences of modified nucleosides in solution.[1][2]

Biological Implications and Therapeutic Potential

The distinct conformational properties of 6-methylcytidine have significant biological consequences. The enforced syn conformation can dramatically alter how the nucleoside is recognized by enzymes and other proteins. This can lead to:

-

Altered Substrate Specificity: DNA and RNA polymerases may exhibit different efficiencies and fidelities when incorporating 6-methylcytidine triphosphate compared to its canonical counterpart.

-

Modified Protein Binding: The altered shape and electrostatic potential of a 6-methylcytidine-containing nucleic acid can affect its interaction with transcription factors, repair enzymes, and other DNA/RNA binding proteins.

-

Antiviral and Anticancer Activity: Many nucleoside analogue drugs function by being incorporated into viral or cancer cell DNA/RNA, leading to chain termination or dysfunction. The unique conformation of 6-methylcytidine can be exploited to design more selective and potent therapeutic agents.

Summary of Conformational Parameters

The following table summarizes the key conformational parameters for 6-methylcytidine, contrasted with canonical cytidine.

| Parameter | Cytidine | 6-Methylcytidine |

| Glycosidic Torsion | Predominantly anti | Predominantly syn |

| Sugar Pucker | Dynamic equilibrium between North and South | Equilibrium can be shifted, often towards North |

| Driving Force | Standard electronic and steric effects | Steric clash between 6-methyl and sugar |

Conclusion

The conformational properties of 6-methylcytidine are dominated by the steric influence of the 6-methyl group, which enforces a strong preference for the syn glycosidic torsion angle. This fundamental change in conformation has a cascading effect on the sugar pucker and the overall three-dimensional structure of the nucleoside. A thorough understanding of these conformational preferences, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for elucidating its biological roles and for the rational design of novel therapeutics based on the 6-methylcytidine scaffold.

References

-

Patrascu, M. B., Malek-Adamian, E., Damha, M. J., & Moitessier, N. (2017). Accurately Modeling the Conformational Preferences of Nucleosides. Journal of the American Chemical Society, 139(39), 13620–13623. [Link]

-

Yokoyama, S., et al. (1990). NMR Analyses of Structures and Functions of Modified Nucleosides in Transfer Ribonucleic Acids. Nucleosides and Nucleotides, 9(3), 303-319. [Link]

-

Patrascu, M. B., Malek-Adamian, E., Damha, M. J., & Moitessier, N. (2017). Accurately Modeling the Conformational Preferences of Nucleosides. PubMed, 28899099. [Link]

-

Computational Study of the Contribution of Nucleoside Conformations to 3D Structure of DNA. (2014). ResearchGate. [Link]

-

Agris, P. F. (2008). Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies). ResearchGate. [Link]

-

Hydrogen-1 NMR study of the hydrogen bonding of modified nucleosides. (n.d.). ProQuest. [Link]

-

Yokoyama, S., et al. (2006). NMR Analyses of Structures and Functions of Modified Nucleosides in Transfer Ribonucleic Acids. Taylor & Francis Online. [Link]

-

Srivastava, S., & Mishra, P. C. (2013). MD simulation studies to investigate iso-energetic conformational behaviour of modified nucleosides m2G and m2 2G present in tRNA. PMC. [Link]

-

Winkley, M. W., & Robins, R. K. (1968). Pyrimidine nucleosides. I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides. The Journal of Organic Chemistry, 33(7), 2822-2827. [Link]

-

Winkley, M. W., & Robins, R. K. (1968). Pyrimidine nucleosides. I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides. ACS Publications. [Link]

-

Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases. (2020). MDPI. [Link]

-

Winkley, M. W., & Robins, R. K. (1968). Pyrimidine Nucleosides. I. The Synthesis of 6-Methylcytidine, 6-Methyluridine, and Related 6-Methylpyrimidine Nucleosides. ACS Publications. [Link]

-

Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic Acids Research, 22(12), 2183–2196. [Link]

-

Mathivanan, S., Mao, Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 85(1), e133. [Link]

-

Salter, J. D., et al. (2021). Measuring thermodynamic preferences to form non-native conformations in nucleic acids using ultraviolet melting. Proceedings of the National Academy of Sciences, 118(48), e2111868118. [Link]

-

Ro-Sheng, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Journal of Chemical Theory and Computation, 17(2), 1194–1206. [Link]

-

Ro-Sheng, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Journal of Chemical Theory and Computation, 17(2), 1194–1206. [Link]

-

Salter, J. D., et al. (2021). Measuring thermodynamic preferences to form non-native conformations in nucleic acids using melting experiments reveals a rich sequence-specific DNA conformational landscape. bioRxiv. [Link]

-

Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences, 22(2), 943. [Link]

-

Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. (2021). PMC. [Link]

-

Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(5), 2107–2113. [Link]

-

The chemistries and consequences of DNA and RNA methylation and demethylation. (2017). PMC. [Link]

-

Mao, Y., et al. (2020). Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 83(1), e121. [Link]

-

Methylcytidine. (n.d.). PubChem. [Link]

-

Pyrimidine dimer. (n.d.). Wikipedia. [Link]

-

Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome. (2022). PMC. [Link]

-

Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. (2021). PMC. [Link]

-

Effects of N 6 -Methyladenosine (m 6 A) and 5-Methylcytosine (m 5 C) Modifications in the Guide Region of CRISPR RNA on Cas12a Nuclease Activity. (2023). ResearchGate. [Link]

-

Bacterial cytidine deaminases as versatile activators of fluoropyrimidine nucleoside prodrugs. (2023). LSMU. [Link]

-

The Roles of N6-Methyladenosine Modification in Plant–RNA Virus Interactions. (2023). MDPI. [Link]

-

Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. (2002). Structural Biology @ Vanderbilt. [Link]

-

Macromolecular X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation. [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

-

Conformations of Organic Molecules. (2021). Chemistry LibreTexts. [Link]

-

Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics. (1995). PubMed. [Link]

-

Conformational Analysis. (n.d.). OpenOChem Learn. [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]

Sources

- 1. Accurately Modeling the Conformational Preferences of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine dimer - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Macromolecular X-ray Crystallography | METRIC [research.ncsu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. MD simulation studies to investigate iso-energetic conformational behaviour of modified nucleosides m2G and m2 2G present in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Dynamics of 6-Methylcytidine Analogs: The Syn vs. Anti Paradigm in Nucleoside Engineering

Executive Overview

Nucleoside analogs are foundational to modern antiviral, anticancer, and oligonucleotide-based therapeutics. The spatial orientation of the nucleobase relative to the ribose sugar—defined by the glycosidic torsion angle (

The Mechanistic Basis of the Syn Preference

In standard cytidine, the C6 position is occupied by a hydrogen atom, which presents minimal steric bulk. This allows the pyrimidine ring to adopt the thermodynamically favorable anti conformation (

However, substituting the C6 hydrogen with a methyl group creates a profound steric clash. The van der Waals radius of the methyl group physically prevents the nucleobase from rotating into the standard anti position. To relieve this severe steric strain, the molecule undergoes a conformational flip around the N1-C1' glycosidic bond, adopting the syn conformation (

Logical flow of steric hindrance driving the syn conformation in 6-methylcytidine.

Analytical Validation: NMR Spectroscopy Protocols

The gold standard for determining the syn vs. anti equilibrium in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and

Quantitative Conformational Indicators

Summarized below are the key spectroscopic differences used to distinguish between the two states.

| Analytical Parameter | Anti Conformation (e.g., Cytidine) | Syn Conformation (e.g., 6-Methylcytidine) |

| NOESY Cross-Peaks | Strong H1' | Strong H1' |

| ~2.0 - 3.0 Hz | ~4.0 - 5.0 Hz (indicative of altered torsion) | |

| H2' / H3' Shielding | Standard chemical shifts | Upfield shift due to C2=O anisotropy over the sugar |

| Base Pairing Face | Watson-Crick | Hoogsteen |

Protocol: 2D NOESY Conformational Analysis of Nucleoside Analogs

To ensure a self-validating and reproducible analytical workflow, the following step-by-step protocol outlines the determination of the glycosidic torsion angle.

-

Sample Preparation: Dissolve 5-10 mg of the 6-Me-C analog in 0.5 mL of deuterated solvent (e.g., D

O or DMSO--

Causality: While solvent polarity can slightly perturb the exact

angle, the severe steric clash ensures the syn preference of 6-Me-C remains overwhelmingly dominant in both aqueous and organic environments[1].

-

-

1D Reference Scans: Acquire standard

H and -

NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (

) of 300-500 ms.-

Causality: This timeframe is critical; a

that is too short yields weak cross-peaks that are difficult to integrate, while a

-

-

Cross-Peak Integration: Analyze the spatial proximity between the anomeric proton (H1') and the base protons. In 6-Me-C, a strong NOE cross-peak between H1' and the C6-methyl protons definitively proves the syn conformation, as these groups are brought within 3-4 Å of each other[1].

-

Coupling Constant Validation: Extract the

coupling constant from a gated-decoupled-

Causality: Relying solely on NOE can be misleading if the molecule exhibits high conformational flexibility. Applying a Karplus-type relationship to the

coupling provides an independent, self-validating geometric measurement of the torsion angle[3].

-

Step-by-step NMR workflow for validating the syn conformation via NOESY cross-peak analysis.

Biological and Therapeutic Implications

The forced syn conformation of 6-methylpyrimidine analogs has been leveraged in several cutting-edge applications across biotechnology and medicine:

-

Triplex-Forming Oligonucleotides (TFOs): Because the syn conformation exposes the Hoogsteen hydrogen-bonding face, 6-Me-C analogs are deliberately incorporated into TFOs to enhance binding affinity to the major groove of double-stranded DNA, facilitating gene regulation and targeted mutagenesis[1].

-

Antimicrobial and Biocidal Agents: Recent studies have explored N4-alkyl-6-methylcytidines as potent antibacterial and antifungal biocides. The unique syn conformation, combined with lipophilic alkyl chains, allows these analogs to disrupt microbial membranes effectively. For instance, N4-dodecyl-6-methylcytidine has demonstrated significant bactericidal activity against Mycobacterium smegmatis and various molds, including those isolated from cultural heritage sites like the State Tretyakov Gallery[4].

-

Polymerase Selectivity: The syn conformation acts as a strict structural filter during DNA/RNA synthesis. Most standard polymerases require incoming nucleoside triphosphates to adopt an anti conformation for incorporation. Consequently, 6-methylcytidine triphosphates often act as deterrents or highly specific probes for specialized polymerases (like X-family polymerases) that can accommodate or require syn-oriented nucleotides during gap-filling processes[5].

Conclusion

The strategic addition of a single methyl group at the C6 position of cytidine fundamentally rewrites the molecule's stereochemical behavior. By forcing the nucleoside into a syn conformation via steric hindrance, researchers can intentionally abolish Watson-Crick base pairing in favor of Hoogsteen interactions. As validated through rigorous NOESY and

References

1. - Journal of the American Chemical Society / ResearchGate[1] 2. - ResearchGate[2] 3. - Canadian Journal of Chemistry / Canadian Science Publishing[3] 4. - National Center for Biotechnology Information (PMC)[4] 5. - Journal of Molecular Biology (via Univr.it / PMC)[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dbt.univr.it [dbt.univr.it]

Part 1: Foundational Principles of Modified Base Pair Stability

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methylcytidine Base Pairs

The canonical Watson-Crick base pairs form the cornerstone of duplex nucleic acid stability, governed by a delicate interplay of hydrogen bonding and aromatic base stacking.[1] However, the cellular environment is rich with post-transcriptional and post-replicative modifications that add a layer of regulatory complexity. Methylation is the most abundant of these modifications, with the position and identity of the methylated nucleobase having profound and often opposing effects on the thermodynamic stability of DNA and RNA duplexes.[2]

The well-studied 5-methylcytosine (m5C), for instance, is a known stabilizing modification. The addition of a methyl group at the C5 position enhances hydrophobic interactions and base stacking, leading to a more favorable enthalpy of duplex formation and an increased melting temperature (T_m).[3][4][5] Conversely, methylation at positions directly involved in or sterically hindering Watson-Crick hydrogen bonding, such as in N3-methylcytidine (m3C), is profoundly destabilizing.[6]

This guide focuses on the under-characterized 6-methylcytidine (m6C) modification. Due to the nascent state of direct experimental research on m6C, we will first establish a robust theoretical and experimental framework by drawing upon the principles elucidated from its well-studied isomers and analogues. We will then present a comprehensive, field-proven workflow for the precise characterization of m6C-containing duplexes, enabling researchers to systematically investigate its impact on nucleic acid thermodynamics.

Part 2: A Comparative Thermodynamic Analysis of Cytidine and Adenosine Methylation

To predict the thermodynamic contribution of m6C, it is instructive to analyze the known effects of methyl groups at different positions on cytidine and the analogous N6 position of adenosine.

The Spectrum of Methylcytidine Isomers

-

5-Methylcytidine (m5C): The Stabilizer. As the most common methylated cytosine, m5C consistently increases the thermal stability of DNA duplexes.[7] This stabilization is primarily driven by a favorable enthalpic contribution (ΔH°), suggesting that the methyl group improves stacking interactions with adjacent bases.[4] The increase in melting temperature (T_m) is typically around 0.5-1.0 °C per modification.[3]

-

N4-Methylcytidine (m4C): The Subtle Modulator. The N4 position is involved in Watson-Crick hydrogen bonding. However, studies on N4-methylcytidine show that it can still form a stable base pair with guanine, having only a minor effect on the overall stability and specificity of the RNA duplex.[8]

-

N3-Methylcytidine (m3C): The Disruptor. The N3 position is a critical hydrogen bond acceptor in a C:G pair. Methylation at this site physically blocks the formation of this bond, leading to a dramatic disruption of the Watson-Crick geometry. This results in a significant destabilization, with T_m reductions of nearly 20 °C being reported.[6]

N6-Methyladenosine (m6A): A Steric Analogue

The most insightful analogue for predicting the behavior of m6C is N6-methyladenosine (m6A). The N6 amino group of adenine, like the C6 position of cytosine, resides in the major groove of a standard duplex. Structural and thermodynamic studies have revealed that the m6A methyl group sterically clashes with its pairing partner (uracil or thymine).[9] To accommodate the standard Watson-Crick hydrogen bonds, the methylamino group must rotate into a high-energy conformation. This energetic penalty results in a net destabilization of the duplex, lowering the Gibbs free energy (ΔG°) of formation by 0.5–1.7 kcal/mol.[9][10]

Theoretical Postulation for 6-Methylcytidine (m6C)

Based on this comparative analysis, we can formulate a strong hypothesis regarding the thermodynamic impact of m6C. The C6 position of cytosine is not directly involved in hydrogen bonding but is located in the major groove. A methyl group at this position would likely project into the space occupied by the pairing guanine base or adjacent nucleotides, creating a significant steric impediment analogous to that observed for m6A.

This steric clash would likely hinder the optimal geometry required for the three hydrogen bonds of a standard G-C pair, resulting in a net destabilizing effect on the duplex. The magnitude of this destabilization is expected to be significant, potentially comparable to that of m6A.

Part 3: A Validated Experimental Workflow for Characterizing m6C Thermodynamics

To test this hypothesis and provide a full thermodynamic profile of m6C base pairs, a multi-faceted experimental approach is required. The following workflow represents a self-validating system, where thermodynamic data are rationalized through high-resolution structural insights.

Caption: Experimental workflow for m6C thermodynamic and structural characterization.

Protocol 1: Synthesis and Purification of m6C-Modified Oligonucleotides

Causality: The foundation of any thermodynamic study is the purity and identity of the oligonucleotides. The phosphoramidite method is the gold standard for its high coupling efficiency and adaptability to modified bases.[][12] Rigorous purification is mandatory to remove failed sequences that would confound subsequent analyses.

Methodology:

-

m6C Phosphoramidite Synthesis: A custom synthesis of the 6-methylcytidine phosphoramidite building block is the prerequisite. This typically involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group, the N4-amino group (e.g., with benzoyl), and activating the 3'-hydroxyl with a phosphoramidite moiety.

-

Solid-Phase Oligonucleotide Synthesis:

-

Utilize a standard automated DNA/RNA synthesizer.

-

The synthesis cycle consists of four key steps: (i) Detritylation to deprotect the 5'-OH of the growing chain, (ii) Coupling of the incoming phosphoramidite, (iii) Capping of unreacted chains to prevent error propagation, and (iv) Oxidation to stabilize the newly formed phosphite triester linkage.[12]

-

Synthesize the m6C-containing strand and its complementary unmodified strand. A control duplex with a canonical C:G pair at the same position is essential for comparison.

-

-

Cleavage and Deprotection:

-

Purification:

-

Purify the crude oligonucleotide product using denaturing reversed-phase or anion-exchange High-Performance Liquid Chromatography (HPLC).[14] This separates the full-length product from shorter, failed sequences.

-

-

Quality Control:

Protocol 2: UV Thermal Denaturation Analysis

Causality: UV melting is a robust, high-throughput method to determine the melting temperature (T_m), the most common metric for duplex thermal stability. It relies on the hyperchromic effect, where the absorbance of single-stranded DNA at 260 nm is higher than that of double-stranded DNA.[16]

Methodology:

-

Sample Preparation:

-

Anneal the m6C-containing strand with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare the control duplex under identical conditions.

-

Prepare a series of dilutions to assess the concentration dependence of T_m, which is necessary for calculating thermodynamic parameters.[14][16]

-

-

Data Acquisition:

-

Use a UV-visible spectrophotometer equipped with a Peltier temperature controller.

-

Heat the samples at a controlled rate (e.g., 0.5 °C/minute) from a temperature well below the T_m to one well above it.

-

Record the absorbance at 260 nm as a function of temperature.[17]

-

-

Data Analysis:

-

Normalize the melting curves to represent the fraction of dissociated strands (α) versus temperature.

-

The T_m is the temperature at which α = 0.5 (the midpoint of the transition).

-

From concentration-dependent T_m measurements, thermodynamic parameters (ΔH°, ΔS°) can be derived using a van't Hoff analysis by plotting 1/T_m versus ln(C_t), where C_t is the total strand concentration.[16]

-

Protocol 3: Differential Scanning Calorimetry (DSC)

Causality: While UV melting provides an indirect calculation of thermodynamic parameters, DSC offers a direct, model-independent measurement of the heat absorbed during denaturation.[18] This provides the most accurate values for the enthalpy (ΔH°) of the transition, from which entropy (ΔS°) and Gibbs free energy (ΔG°) can be determined with high confidence.

Methodology:

-

Sample Preparation: Prepare concentrated and precisely buffer-matched samples of the duplexes (m6C-modified and control) and the reference buffer. Dialysis is the preferred method for achieving an exact match.

-

Data Acquisition:

-

Load the sample and reference solutions into the DSC cells.

-

Scan the temperature at a constant rate (e.g., 1 °C/minute) over the melting range.

-

The instrument measures the differential heat capacity (ΔC_p) between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram is a plot of excess heat capacity versus temperature.

-

The T_m is the temperature at the peak of the transition.

-

The calorimetric enthalpy (ΔH°_cal) is the area under the curve.[19]

-

The entropy (ΔS°) is calculated from ΔH° and T_m.

-

The Gibbs free energy (ΔG°) of stabilization at a specific temperature (e.g., 37 °C) is then calculated using the Gibbs equation: ΔG° = ΔH° - TΔS°.[1]

-

Protocol 4: Structural Investigation by NMR Spectroscopy

Causality: Thermodynamic data reveal the energetic consequences of the m6C modification but not the underlying physical cause. Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information in solution, allowing for the direct observation of base pairing, helical geometry, and the specific atomic interactions responsible for any observed destabilization.[20]

Methodology:

-

Sample Preparation: Prepare a highly concentrated (~1 mM) and pure sample of the m6C-containing duplex in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O to observe exchangeable imino protons).

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, and NOESY) on a high-field NMR spectrometer.

-

The 1D imino proton spectrum provides immediate insight into hydrogen bonding. The presence of a guanine imino proton resonance around 12-13 ppm is indicative of a G-C pair. A significant shift or broadening of this signal for the m6C:G pair compared to the control C:G pair would indicate a perturbed or dynamic structure.[10]

-